Zirconocene Dimethyl

Description

Zirconocene dimethyl (Cp₂ZrMe₂) is a neutral, organometallic complex featuring two methyl ligands and two cyclopentadienyl (Cp) rings coordinated to a zirconium(IV) center. It is a pivotal precatalyst in polymerization and organic synthesis due to its ability to generate active zirconocene hydride or alkyl species upon activation. Key applications include:

- Polymerization: Activated by methylaluminoxane (MAO) or borate-based activators, Cp₂ZrMe₂ catalyzes the polymerization of α-olefins (e.g., ethylene, propylene) with high efficiency .

- Reductive Catalysis: In situ-generated zirconocene hydrides enable catalytic reductions of carbonyl compounds (e.g., ketones, aldehydes) with silanes, achieving yields up to 92% .

- Mechanistic Flexibility: The dimethyl ligand facilitates σ-bond metathesis, enabling rapid ligand exchange to form active intermediates such as oxo-bridged dimers or hydrides .

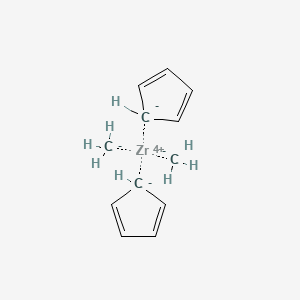

Structure

2D Structure

Properties

Molecular Formula |

C12H16Zr |

|---|---|

Molecular Weight |

251.48 g/mol |

IUPAC Name |

carbanide;cyclopenta-1,3-diene;zirconium(4+) |

InChI |

InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1;+4 |

InChI Key |

FOJOHGYNJWTFHE-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zirconocene Dimethyl can be synthesized through several methods. One common approach involves the reaction of zirconocene dichloride with methyl lithium or methyl magnesium bromide. The reaction typically proceeds as follows:

Cp2ZrCl2+2MeLi→Cp2ZrMe2+2LiCl

In this reaction, zirconocene dichloride (Cp₂ZrCl₂) reacts with methyl lithium (MeLi) to produce this compound (Cp₂ZrMe₂) and lithium chloride (LiCl) as a byproduct .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmospheres and anhydrous conditions is crucial to prevent the hydrolysis of the reactive intermediates and the final product.

Chemical Reactions Analysis

Activation with Organoaluminum Compounds

Zirconocene dimethyl undergoes alkylation or hydride transfer when reacted with activators like methylaluminoxane (MAO) or HAlBui₂. This generates active bimetallic Zr-Al species critical for catalytic cycles . For instance:

-

Reaction with HAlBui₂ yields hydride-bridged complexes (e.g., 10c∙MAO ), which facilitate alkene insertion .

-

In the presence of MAO, [Cp₂ZrMe₂] forms cationic species like [Cp₂ZrMe⁺], initiating oligomerization via a Cossee-Arlman mechanism .

Key Insight : The choice of activator (MAO vs. HAlBui₂) dictates the dominant reaction pathway, with MAO favoring cationic intermediates and HAlBui₂ promoting hydride transfer .

Hydrometalation and Transmetalation

Bimetallic Zr-Al intermediates enable hydrometalation and transmetalation steps, critical for product selectivity:

-

Hydrometalation : Zr-H bonds in complexes like 10a–c react with α-olefins (e.g., 1-hexene) to form alkyl-zirconium species (Scheme 4) .

-

Transmetalation : Alkyl fragments transfer to aluminum, producing aluminum alkyls and regenerating Zr-H sites. This step has negligible activation barriers, enabling rapid catalytic turnover .

Example : Hydrometalation of 1-hexene by 10c yields zirconocene alkyl chloride (2a ) and aluminum alkyls, confirmed via NMR and mass spectrometry .

Olefin Insertion and Dimerization

The steric and electronic properties of zirconocene derivatives influence insertion kinetics and product distributions:

Mechanistic Notes :

-

High Zr:Al ratios favor dimerization due to β-hydride elimination after the second olefin insertion .

-

Chloride additives (e.g., R₂AlCl) enhance dimer selectivity by stabilizing Zr-Al intermediates .

DFT Modeling of Reaction Pathways

DFT studies at the M06-2X/DGDZVP level reveal energy barriers for critical steps :

| Step | Activation Energy (ΔG≠, kcal/mol) | Transition State Characteristics |

|---|---|---|

| Alkene insertion into Zr-H | 10.4 | Zr–H bond elongation, alkene π-coordination |

| Zr–Cl bridge cleavage | 17.8 | Bimetallic Zr-Al dissociation |

| β-Hydride elimination | 19.8 | Cooperative Zr-Al bond reorganization |

Key Findings :

Role of Zr-Al Heterometallic Complexes

Zr-Al species (e.g., I-0-HX ) act as resting states but require activation for catalytic turnover:

-

Trinuclear Zr-Al₂ complexes (e.g., [Cp₂Zr(μ-H)(μ-X)Al₂R₄]) are thermodynamically stable but catalytically inert due to coordination saturation .

-

Dinuclear Zr-Al₁ complexes (e.g., [Cp₂Zr(μ-H)(μ-Cl)AlR₂]) enable alkene coordination and insertion with moderate activation barriers .

Experimental Evidence : NMR studies confirm reversible alkene coordination to dinuclear species, while trinuclear complexes remain inactive .

Product Analysis and Stereoselectivity

Reaction outcomes depend on catalyst structure and reaction conditions:

-

Cyclopentadienyl vs. Indenyl Ligands : Bulky indenyl ligands reduce dimer selectivity (40–50%) by hindering β-hydride elimination .

-

Temperature Effects : Heating to 60°C shifts equilibria toward dimer formation (e.g., C₁₆ yield increases from 50% to 75% at 60°C) .

GC-MS/NMR Data :

Scientific Research Applications

Zirconocene dimethyl, typically represented as (C5H5)2Zr(CH3)2, is an organometallic compound characterized by a central zirconium atom bonded to two cyclopentadienyl ligands and two methyl groups. It is a versatile compound with applications in various scientific research areas, especially in catalysis .

Olefin Polymerization

This compound is a pre-catalyst in olefin polymerization . Upon activation with a co-catalyst, such as methylaluminoxane (MAO), it forms a cationic zirconocene species capable of polymerizing alpha-olefins . The resulting polymers' properties can be controlled by modifying the zirconocene structure .

Carboalumination Reactions

This compound can catalyze the carboalumination of alkynes using trimethylaluminum . This reaction results in alkenyl dimethylalanes, which are useful intermediates for synthesizing stereodefined trisubstituted olefins .

Ring-Opening Polymerization

Zirconocene complexes, including derivatives of this compound, are employed in ring-opening polymerization (ROP) reactions . These complexes can be designed with varying steric hindrance and electronic properties to influence the initiation and propagation steps of the polymerization . Density Functional Theory (DFT) modeling is often used to study the effects of ligand structure on the polymerization process .

Synthesis of Zirconocene Derivatives

This compound is a precursor for synthesizing other zirconocene complexes . The methyl ligands can be replaced with other groups to tailor the catalyst's properties for specific applications .

Catalytic Species

This compound is activated by compounds like MAO to form catalytic species capable of initiating polymerization or other reactions . The use of a large excess of MAO can lead to the formation of by-products .

DFT Modeling

Density functional theory (DFT) is used to model reaction pathways and understand the catalytic activity of zirconocene-based species . Optimized geometries, cartesian coordinates, and energy parameters for stationary points and transition states are obtained through DFT calculations, providing insights into reaction mechanisms .

Case Studies

Kissin's investigation of 1-hexene oligomerization, catalyzed by zirconocene dichloride/MAO at high Zr:Al ratios (approximately 1:200), showed the formation of significant amounts of C7, C13, and C19 products . In contrast, when TIBA (triisobutylaluminum) was used as an activator, C12 and C20 reaction products were not detected .

Data Table

| Application | Reaction Type | Reactants | Product(s) |

|---|---|---|---|

| Olefin Polymerization | Polymerization | Alpha-olefins, MAO | Polyolefins |

| Carboalumination | Addition | Alkynes, Trimethylaluminum | Alkenyl dimethylalanes |

| Ring-Opening Polymerization | Polymerization | Cyclic esters, Boron cocatalysts | Polyesters |

Mechanism of Action

The mechanism by which Zirconocene Dimethyl exerts its effects is primarily through its role as a catalyst. In olefin polymerization, for example, the compound facilitates the insertion of olefin monomers into the growing polymer chain. This process involves the coordination of the olefin to the zirconium center, followed by migratory insertion into the Zr-C bond. The molecular targets and pathways involved in these reactions are well-studied and involve the formation of cationic zirconium species that are highly reactive .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zirconocene vs. Titanocene Derivatives

Zirconocene dimethyl exhibits distinct kinetic and thermodynamic advantages over titanocene analogs (Cp₂TiMe₂):

| Parameter | This compound | Titanocene Dimethyl |

|---|---|---|

| ΔG‡ for Epoxide Ring-Opening (kcal/mol) | 6.24–7.81 (tertiary/primary) | 14.95–22.14 (tertiary/primary) |

| Regioselectivity in Reductions | Favors tertiary radical formation due to earlier transition state (TS) | Favors primary radicals due to later TS |

| Spin Density in TS | Lower (0.29–0.39) | Higher (0.42–0.57) |

Zirconocene’s lower activation barriers and reactant-like TS enhance its efficiency in reductive epoxide ring-opening reactions compared to titanocene .

Zirconocene vs. Hafnocene Complexes

Hafnocene analogs (Cp₂HfMe₂) share structural similarities but differ in reactivity:

- Hydride Stability: Zirconocene hydrides are more reactive in olefin polymerization, while hafnocene hydrides exhibit greater thermal stability .

- Catalytic Activity: Zirconocene achieves higher turnover frequencies (TOFs) in ethylene polymerization (e.g., 23 kg·mol⁻¹·h⁻¹ vs. <3.7 kg·mol⁻¹·h⁻¹ for hafnocene with heteropolyacid supports) .

Ethyl-Substituted Zirconocenes

Ethyl derivatives (e.g., Cp₂ZrEt₂) demonstrate altered reactivity due to steric and electronic effects:

- Ligand Exchange : Cp₂ZrCl₂ reacts with Et₂Zn to form Cp₂ZrEtCl and Cp₂ZrEt₂, but ethyl ligands reduce catalytic activity in polymerization compared to methyl ligands .

- Thermodynamic Stability : Cp₂ZrEt₂ is less stable than Cp₂ZrMe₂, favoring ligand redistribution in solution .

Fluorous vs. Non-Fluorous Zirconocenes

Fluorous zirconocenes (e.g., [Zr{η⁵-C₅H₄SiMe₂CH₂CH₂C₆F₁₃}₂Cl₂]) exhibit unique solubility and activation properties:

| Property | Fluorous Zirconocene | Non-Fluorous Analog |

|---|---|---|

| Solubility | Miscible in perfluorocarbons | Hydrocarbon-soluble |

| Ethylene Polymerization Activity (Toluene) | Moderate (e.g., 4a: 23 kg·mol⁻¹·h⁻¹) | Higher (e.g., 4f: 50 kg·mol⁻¹·h⁻¹) |

Fluorous derivatives enable biphasic catalysis but require optimized solvent systems to match traditional catalysts .

Role of Activators: MAO vs. AlR₃

The choice of activator significantly impacts catalytic performance:

| Activator | Al/Zr Ratio | Activity (kg·mol⁻¹·h⁻¹) |

|---|---|---|

| MAO | 500–1000 | 100–500 |

| Al(i-Bu)₃ | 50–100 | 80–400 |

| AlEt₃ | 50–100 | <10 |

Al(i-Bu)₃ restores activity to MAO-like levels in ethylene/1-hexene copolymerization, whereas AlEt₃ is ineffective .

Key Research Findings

Mechanistic Insights: this compound activation involves rapid ligand exchange to form hydrides or oxo-bridged dimers, bypassing amine-ligated intermediates .

Regioselectivity Control: Thiourea additives modulate regioselectivity in epoxide reductions by stabilizing zirconocene–thiourea complexes .

Support Effects : Heteropolyacid supports activate Cp₂ZrCl₂ but deactivate Cp₂ZrMe₂, highlighting ligand-dependent activation pathways .

Biological Activity

Zirconocene dimethyl, a member of the zirconocene family, has gained attention in recent years for its unique biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound and its derivatives, supported by diverse research findings.

This compound (Zr(CH₃)₂(C₅H₅)₂) is a metallocene compound characterized by its two methyl groups attached to zirconium and cyclopentadienyl ligands. Its unique structure allows it to participate in various chemical reactions, including polymerization and potential therapeutic applications against cancer.

2. Synthesis of this compound Derivatives

Recent studies have focused on synthesizing zirconocene polyethers from zirconocene dichloride and poly(ethylene glycol) (PEG) derivatives. These water-soluble and dimethyl sulfoxide (DMSO)-soluble polymers have shown promising anticancer activity. The synthesis involves interfacial polymerization techniques that utilize readily available reactants.

Table 1: Synthesis Overview of Zirconocene Polyethers

| Polymer Type | Solubility | Synthesis Method | Key Findings |

|---|---|---|---|

| Zirconocene Polyether 1 | Water | Interfacial Polymerization | Inhibits pancreatic cancer cell lines |

| Zirconocene Polyether 2 | DMSO | Interfacial Polymerization | Comparable efficacy to cisplatin |

3.1 Anticancer Properties

The biological activity of this compound and its derivatives has been primarily evaluated through their anticancer properties. Research indicates that these compounds exhibit significant inhibition of various cancer cell lines, including breast, prostate, colon, and notably pancreatic cancer.

- Mechanism of Action: The mechanism by which zirconocene polyethers exert their anticancer effects is thought to involve the disruption of cellular processes essential for cancer cell survival and proliferation. This includes interference with DNA synthesis and cell cycle regulation.

3.2 Case Studies

- A study published in the World Journal of Pharmaceutical Research demonstrated that synthesized zirconocene polyethers showed effective concentrations (EC50) comparable to established chemotherapeutic agents like cisplatin . The ability to inhibit resistant cancer cell lines highlights the therapeutic potential of these compounds.

- Another investigation utilized computational modeling to evaluate the catalytic properties of zirconocene-based systems in polymerization processes, which indirectly supports their biological activity by suggesting a stable interaction with biological molecules .

4. Toxicity and Safety Profile

While the anticancer activities are promising, understanding the toxicity profile is crucial for potential clinical applications. Preliminary toxicity assessments indicate that zirconocene polyethers exhibit lower toxicity levels compared to traditional chemotherapeutics, making them suitable candidates for further development .

5. Future Directions

The research surrounding this compound is still in its infancy, but several avenues for future exploration include:

- Clinical Trials: Initiating clinical trials to evaluate the efficacy and safety of zirconocene-based therapies in human subjects.

- Mechanistic Studies: Conducting detailed mechanistic studies to elucidate the pathways through which these compounds exert their biological effects.

- Formulation Development: Developing formulations that enhance solubility and bioavailability for improved therapeutic outcomes.

6. Conclusion

This compound and its derivatives represent a promising class of compounds with significant biological activity, particularly in cancer therapy. Their ability to inhibit various cancer cell lines while maintaining a favorable toxicity profile positions them as potential alternatives or adjuncts to existing chemotherapy options. Continued research is essential to fully harness their therapeutic potential and translate these findings into clinical practice.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Zirconocene Dimethyl and ensuring its purity for catalytic applications?

- Methodological Answer : this compound is typically synthesized using a dimethylsilyl-bridged zirconocene complex activated with methylalumoxane (MAO). Key steps include:

- Precatalyst preparation: Ligand substitution reactions under inert atmospheres (e.g., Ar or N₂).

- Activation with MAO: Critical for generating active catalytic species.

- Purity validation: NMR spectroscopy (e.g., ¹H and ¹³C) to confirm stereochemical integrity and absence of stereodefects (<0.1 mol% r-r triads) .

- Data Table :

| Parameter | Specification | Reference |

|---|---|---|

| Stereoselectivity | >99.9% for 2,1-erythropropene | |

| Regioselectivity | 99.9 ± 0.1% |

Q. How is this compound characterized to confirm its structural and catalytic properties?

- Methodological Answer :

- Structural Analysis : Single-crystal X-ray diffraction (XRD) for ligand geometry confirmation; FT-IR for Zr–C bond identification.

- Catalytic Activity : Polymerization kinetics monitored via gas chromatography (GC) or gel permeation chromatography (GPC) for molecular weight distribution.

- Stereochemical Validation : High-resolution NMR to detect stereodefects (e.g., r-r triads) at sensitivities <0.1 mol% .

Advanced Research Questions

Q. What computational methods are used to elucidate this compound’s role in reverse regioselectivity during epoxide ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations are employed to map energy profiles of reaction pathways. Key steps:

- Transition State (TS) Analysis : Compare activation energies (ΔG‡) for primary vs. tertiary radical formation (e.g., ΔG‡ = 7.81 kcal/mol for primary vs. 6.24 kcal/mol for tertiary with Zr) .

- Spin Density Mapping : Quantifies radical character at TS (e.g., 0.39 spin density for Zr-TS-Ia vs. 0.57 for Ti-TS-Ia) to explain regioselectivity .

- Data Table :

| Parameter | This compound | Titanocene | Reference |

|---|---|---|---|

| ΔG‡ (Primary Radical) | 7.81 kcal/mol | 22.14 | |

| ΔG‡ (Tertiary Radical) | 6.24 kcal/mol | 14.95 |

Q. How do thiourea additives influence the regioselectivity of this compound in epoxide reactions?

- Methodological Answer : Thiourea coordinates to Zr(III/IV) centers, altering electronic environments. Experimental validation includes:

- DOSY NMR : Measures diffusion coefficients to confirm Zr–thiourea complexation (e.g., D = 1.44 × 10⁻⁹ m²/s for complex vs. 3.45 × 10⁻⁹ m²/s for free thiourea) .

- Stern-Volmer Analysis : Quantifies photocatalyst quenching efficiency to correlate thiourea’s electronic effects with regioselectivity .

Q. What strategies resolve contradictions in stereochemical outcomes when using this compound for copolymer synthesis?

- Methodological Answer : Discrepancies in stereoregularity (e.g., unexpected r-r triads) are addressed via:

- Kinetic Isotope Effects (KIE) : To distinguish between chain-walking vs. monomer insertion mechanisms.

- Variable-Temperature NMR : Identifies temperature-dependent stereochemical flipping (e.g., 0.2 mol% regiodefects at 25°C vs. 0.5 mol% at 60°C) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design experiments with this compound?

- Answer :

- Feasibility : Prioritize reactions with MAO activation due to established protocols .

- Novelty : Explore understudied applications (e.g., CO₂ conversion catalysis) using DFT-guided pathways .

- Ethical : Adhere to inert-atmosphere protocols to prevent hazardous Zr byproducts.

Q. What comparative frameworks are used to evaluate this compound against other metallocenes in polymerization?

- Answer :

- Activity Comparison : Turnover frequency (TOF) calculations for Zr vs. Ti/Ta analogs.

- Thermodynamic Stability : Differential scanning calorimetry (DSC) to assess catalyst degradation thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.